Cas no 2138185-90-5 (1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride)

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride
- EN300-728336
- 2138185-90-5
-
- インチ: 1S/C6H9FN2O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3
- InChIKey: KFEDDRDTVMLSDV-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=NN1C(C)C)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 192.03687687g/mol
- どういたいしつりょう: 192.03687687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728336-10.0g |
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |
2138185-90-5 | 95.0% | 10.0g |
$1839.0 | 2025-03-11 | |
Enamine | EN300-728336-2.5g |
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |
2138185-90-5 | 95.0% | 2.5g |
$838.0 | 2025-03-11 | |
Enamine | EN300-728336-5.0g |
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |
2138185-90-5 | 95.0% | 5.0g |
$1240.0 | 2025-03-11 | |
Enamine | EN300-728336-0.1g |
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |
2138185-90-5 | 95.0% | 0.1g |
$376.0 | 2025-03-11 | |
Enamine | EN300-728336-0.5g |
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |
2138185-90-5 | 95.0% | 0.5g |
$410.0 | 2025-03-11 | |
Enamine | EN300-728336-1.0g |
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |
2138185-90-5 | 95.0% | 1.0g |
$428.0 | 2025-03-11 | |
Enamine | EN300-728336-0.05g |
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |
2138185-90-5 | 95.0% | 0.05g |
$359.0 | 2025-03-11 | |
Enamine | EN300-728336-0.25g |
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |
2138185-90-5 | 95.0% | 0.25g |
$393.0 | 2025-03-11 |
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluorideに関する追加情報
1-(Propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride: A Comprehensive Overview
1-(Propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride is a compound with the CAS number 2138185-90-5, which has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure, which combines a pyrazole ring with a sulfonyl fluoride group and a propan-2-yl substituent. The combination of these functional groups makes it a versatile building block for the synthesis of various bioactive molecules.
The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is known for its stability and ability to participate in hydrogen bonding. This makes it a valuable component in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The sulfonyl fluoride group, on the other hand, is highly reactive and can act as an electrophilic center in various chemical transformations. This reactivity makes 1-(Propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride an excellent substrate for nucleophilic substitutions, which are widely used in organic synthesis.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of sulfonamide derivatives. Sulfonamides are extensively used in pharmaceuticals due to their ability to modulate enzyme activity and their favorable pharmacokinetic profiles. For instance, researchers have employed 1-(Propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride to synthesize novel sulfonamides with enhanced bioavailability and selectivity for specific molecular targets.
In addition to its role as an intermediate, this compound has also been explored for its potential as a direct acting agent in certain therapeutic areas. For example, its ability to inhibit specific protein kinases has been investigated in preclinical models of cancer. The propan-2-yl substituent plays a crucial role in modulating the compound's lipophilicity, which is essential for its ability to penetrate cellular membranes and interact with intracellular targets.
The synthesis of 1-(Propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride typically involves a multi-step process that begins with the preparation of the pyrazole ring. This is followed by sulfonation using appropriate sulfonylating agents and subsequent fluorination to introduce the sulfonyl fluoride group. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.
From an environmental standpoint, understanding the fate and behavior of 1-(Propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions, as well as its potential to bioaccumulate in aquatic organisms.
In conclusion, 1-(Propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique combination of functional groups, reactivity, and structural flexibility makes it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.
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